N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 4-position of the thiazole ring and a 3-methylbutanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide typically involves the reaction of 4-tert-butyl-1,3-thiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- [(4-tert-Butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 3-methylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-8(2)6-10(15)14-11-13-9(7-16-11)12(3,4)5/h7-8H,6H2,1-5H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFZEAYXDKSQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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